Imidazo[2,1-F][1,2,4]triazin-4(1H)-one
Overview
Description
Imidazo[2,1-F][1,2,4]triazin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its fused ring structure, which includes an imidazole ring and a triazine ring. The unique structural features of this compound make it a versatile scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[2,1-F][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the electrophilic amination of imidazoles, followed by cyclization to form the triazine ring . This process often requires careful control of reaction conditions to ensure the safety and efficiency of the synthesis.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-F][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the imidazole or triazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under controlled conditions
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Imidazo[2,1-F][1,2,4]triazin-4(1H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Imidazo[2,1-F][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function .
Comparison with Similar Compounds
Imidazo[5,1-f][1,2,4]triazin-4(3H)-one: Similar in structure but with different substitution patterns and reactivity.
Imidazo[1,2-a]pyrazine: Another heterocyclic compound with a fused ring structure, used in drug development.
Imidazo[2,1-c][1,2,4]triazine: A related compound with different biological activities and applications.
Uniqueness: Imidazo[2,1-F][1,2,4]triazin-4(1H)-one is unique due to its specific ring fusion and the versatility it offers in synthetic chemistry. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development .
Properties
IUPAC Name |
3H-imidazo[2,1-f][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-4-6-1-2-9(4)8-3-7-5/h1-3H,(H,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFPURRPZZSJPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717491 | |
Record name | Imidazo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206825-06-0 | |
Record name | Imidazo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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